2-Methyl-4-penten-2-ol

Vue d'ensemble

Description

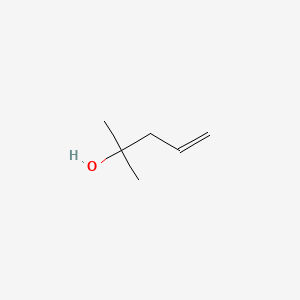

2-Methyl-4-penten-2-ol is an organic compound with the molecular formula C6H12O. It is a colorless liquid at room temperature and is known for its refreshing fruit-like aroma . This compound is also referred to as 4-Penten-2-ol, 2-methyl .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyl-4-penten-2-ol can be synthesized through various methods. One common approach involves the reaction of isobutene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. Catalysts such as acidic ion-exchange resins are often employed to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-4-penten-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Major Products Formed:

Oxidation: Corresponding aldehydes or ketones

Reduction: Saturated alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1. Intermediate in Organic Synthesis

2-Methyl-4-penten-2-ol serves as a crucial intermediate in the synthesis of various organic compounds:

- Synthesis of Undecenolide : It is used in one of the key synthetic steps for preparing undecenolide, specifically (−)-cladospolide C, which is significant in the production of fragrances and flavor compounds .

- Preparation of Hydroxyeicosa Tetraenoic Acid : The compound is utilized to synthesize specific enantiomers of hydroxyeicosa tetraenoic acid, which are important in biochemistry and pharmacology .

| Application | Description |

|---|---|

| Undecenolide Synthesis | Key intermediate for (−)-cladospolide C |

| Hydroxyeicosa Tetraenoic Acid | Synthesis of specific enantiomers |

Pharmaceutical Applications

2. Genotoxicity and Safety Assessments

Research has evaluated the safety profile of this compound, indicating that it is not genotoxic. A study conducted following OECD guidelines showed no mutagenic effects in the Ames test, supporting its use in pharmaceuticals .

3. Toxicological Studies

In repeated dose toxicity studies on Sprague Dawley rats, no significant adverse effects were observed at doses up to 1000 mg/kg/day. This data supports its potential use in medicinal formulations without significant health risks .

Food Technology Applications

4. Flavoring Agent

The compound has been found to enhance flavors in food products. For example, it can be esterified with alcohols to create flavoring agents such as isobutyl and n-hexyl esters of 2-methyl-4-pentenoic acid. These esters are used to impart fruity flavors in candies and beverages .

| Food Application | Description |

|---|---|

| Flavoring Agent | Used as an ester for enhancing taste in foods and beverages |

Case Studies

Case Study 1: Flavor Enhancement in Confectionery

A study demonstrated that incorporating isobutyl-2-methyl-4-pentenoate into hard candy formulations significantly improved the strawberry flavor compared to control samples without the ester. This illustrates the practical application of this compound derivatives in the food industry .

Case Study 2: Toxicological Safety Profile

In a comprehensive toxicological evaluation involving multiple endpoints (genotoxicity, reproductive toxicity), this compound showed no adverse effects at tested concentrations, reinforcing its safety for use in consumer products .

Mécanisme D'action

The mechanism of action of 2-Methyl-4-penten-2-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes .

Comparaison Avec Des Composés Similaires

- 4-Penten-2-ol

- 2-Methyl-3-buten-2-ol

- 2-Methyl-4-pentyn-2-ol

Comparison: 2-Methyl-4-penten-2-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to 4-Penten-2-ol, it has an additional methyl group, which influences its reactivity and applications. Similarly, 2-Methyl-3-buten-2-ol and 2-Methyl-4-pentyn-2-ol have different bonding arrangements, leading to variations in their chemical behavior and uses .

Activité Biologique

2-Methyl-4-penten-2-ol, with the chemical formula and CAS number 624-97-5, is a compound that has garnered attention for its various biological activities. This article delves into its biological properties, including mutagenicity, toxicity, and potential therapeutic applications.

- Molecular Weight: 100.1589 g/mol

- Structure: The compound features a pentene backbone with a hydroxyl group, contributing to its reactivity and biological activity.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into mutagenicity, toxicity, and potential therapeutic effects.

Mutagenicity and Genotoxicity

Research has indicated that this compound does not exhibit mutagenic properties. In an Ames test conducted to evaluate its mutagenic activity, no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, both with and without metabolic activation (S9) . Additionally, a chromosome aberration study involving human peripheral blood lymphocytes showed no statistically significant increases in chromosomal aberrations or polyploid cells at doses up to 2080 μg/mL .

Toxicity Studies

A subchronic toxicity study was performed on Sprague Dawley rats over a 28-day period. The results indicated no significant adverse effects on body weight or clinical chemistry parameters at lower doses. However, at the highest dose of 1000 mg/kg/day, males exhibited increased kidney weights and liver weight alterations consistent with adaptive changes rather than toxic effects . The study concluded that the compound does not pose a significant hazard to human health based on the observed effects .

Case Study: Repeated Dose Toxicity

In a detailed repeated dose toxicity assessment, groups of rats were administered varying doses of this compound. The findings revealed:

- Doses: 0, 15, 150, and 1000 mg/kg/day.

- Observations: Males in the higher dose groups showed increased kidney and liver weights. Notably, necropsy revealed speckled kidneys and enlarged livers in the highest dose group .

| Dose (mg/kg/day) | Kidney Weight Increase | Liver Weight Increase | Observations |

|---|---|---|---|

| 0 | No | No | Normal |

| 15 | No | No | Normal |

| 150 | Yes | Yes | Mild changes |

| 1000 | Yes | Yes | Speckled kidneys; enlarged livers |

Potential Therapeutic Applications

While primarily studied for safety and toxicity, there is emerging interest in the compound's role as a building block in synthesizing biologically active compounds. It has been identified as a precursor for various derivatives that may exhibit pharmacological properties .

Propriétés

IUPAC Name |

2-methylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOPRNGQFQWYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211464 | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-97-5 | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-4-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PENTEN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Q68G4313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable characteristic of 2-methyl-4-penten-2-ol synthesis?

A: this compound can be synthesized through a novel one-step process using a mixture of benzene and tetrahydrofurane as solvents []. This method offers an alternative to the traditional two-step process and has shown promising results in terms of yield. Research indicates that a volume ratio of 3:1 for benzene to tetrahydrofurane yielded the highest amount of this compound at 81.3% [].

Q2: How is the structure of this compound confirmed?

A: The molecular structure of this compound can be confirmed using spectroscopic techniques like Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) []. These methods provide detailed information about the functional groups and arrangement of atoms within the molecule, allowing for unambiguous identification.

Q3: Can this compound be used as a starting material for other compounds?

A: Yes, research shows that this compound acetate can react with acetaldehyde via the Prins reaction to form addition compounds. These compounds can then be converted to methyl heptenone, a valuable fragrance and flavoring agent [].

Q4: Are there alternative synthetic routes to produce derivatives of this compound?

A: Electrochemistry provides another method for creating derivatives of this compound. For instance, electrolyzing allyl chloride with an excess of acetone in a specific electrolyte solution can yield this compound []. This electrochemical approach allows for the addition of allyl and benzyl groups from various halides to acetone, forming a range of corresponding alcohols [].

Q5: Has this compound been studied in the context of cyclization reactions?

A: Yes, studies have investigated the iodocyclization of N, N-dialkylamino-2-methyl-4-penten-2-ol oxides [, ]. This reaction involves the formation of a ring structure within the molecule through the addition of iodine.

Q6: Is there research on the reactivity of this compound under specific conditions?

A: The dehydration of this compound, a process where a water molecule is removed from the compound, has been explored as part of broader investigations into the dehydration of isomeric C6 alkenols []. Additionally, studies have examined the dehydration of ethylenic alcohols, a class of compounds to which this compound belongs []. These investigations shed light on the behavior and potential transformations of this compound under specific reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.